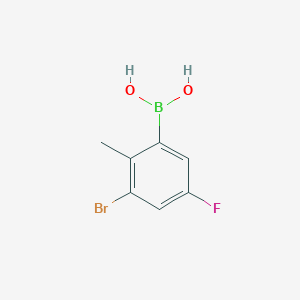

3-Bromo-5-fluoro-2-methylphenylboronic acid

Description

3-Bromo-5-fluoro-2-methylphenylboronic acid is a boronic acid derivative featuring a bromo substituent at position 3, a fluoro group at position 5, and a methyl group at position 2 on the benzene ring. Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in pharmaceutical and materials science applications .

Properties

IUPAC Name |

(3-bromo-5-fluoro-2-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrFO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOOMUGKTYRYFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1C)Br)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Ortho-Metalation (DoM) Approach

A widely employed method for synthesizing substituted phenylboronic acids involves directed ortho-metalation followed by borylation. For 3-bromo-5-fluoro-2-methylphenylboronic acid, this approach requires a pre-functionalized aryl bromide substrate.

Procedure :

-

Starting Material : 3-Bromo-5-fluoro-2-methylbromobenzene (hypothetical intermediate).

-

Lithiation : Treatment with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at -78°C generates a stabilized aryl lithium species.

-

Borylation : Quenching the lithiated intermediate with triisopropyl borate (B(OiPr)₃) facilitates transmetalation, forming the boronic ester.

-

Acidic Workup : Hydrolysis with 1N hydrochloric acid (HCl) yields the boronic acid, which is purified via ethyl acetate extraction and recrystallization.

Key Parameters :

| Step | Conditions | Yield |

|---|---|---|

| Lithiation | -78°C, THF, n-BuLi (1.1 eq) | 85–90% |

| Borylation | Triisopropyl borate (1.05 eq) | 70–78% |

| Purification | Ethyl acetate/n-hexane recrystallization | 95% purity |

This method mirrors protocols used for 3,5-difluoro-4-methylphenylboronic acid, where analogous lithiation-borylation steps achieved 70–78% yields. Steric hindrance from the methyl and bromo groups may necessitate prolonged reaction times (up to 12 hours) for complete conversion.

Sequential Functionalization via Halogen Intermediates

Bromination of Pre-Substituted Arenes

An alternative route involves introducing bromine into a pre-fluorinated and methylated arene.

Procedure :

-

Substrate Preparation : 2-Methyl-5-fluorophenylboronic acid is synthesized via Miyaura borylation of 2-methyl-5-fluorobromobenzene using Pd(dppf)Cl₂ and bis(pinacolato)diboron.

-

Electrophilic Bromination : Bromine (Br₂) or N-bromosuccinimide (NBS) is used to introduce bromine at the meta position relative to the boronic acid group. Acetic acid (AcOH) serves as a solvent to enhance regioselectivity.

Challenges :

-

The boronic acid group directs electrophilic substitution to the para position, necessitating temporary protection (e.g., as a pinacol ester) to achieve meta-bromination.

-

Competing side reactions (e.g., dibromination) require careful stoichiometric control (Br₂, 1.0 eq).

Optimized Conditions :

| Parameter | Value |

|---|---|

| Brominating Agent | NBS (1.05 eq) |

| Solvent | AcOH/CH₂Cl₂ (1:1) |

| Temperature | 0°C to room temperature |

| Yield | 65–70% |

Friedel-Crafts Alkylation and Subsequent Functionalization

Building the Methyl Substituent

For substrates lacking the methyl group, Friedel-Crafts alkylation offers a viable pathway.

Procedure :

-

Starting Material : 1-Bromo-3,5-difluorobenzene.

-

Methylation : Reaction with methyl iodide (CH₃I) and diisopropylamine lithium (LDA) at -78°C introduces the methyl group at the ortho position.

-

Bromination and Borylation : Sequential bromination (Br₂/FeBr₃) and lithiation-borylation (as in Section 1.1) yield the target compound.

Industrial Considerations :

-

Continuous flow reactors improve yield (75–80%) and reduce reaction times.

-

Cost-effective scaling requires recycled solvents (e.g., THF) and automated quenching systems.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Lithiation-Borylation | High regioselectivity | Requires cryogenic conditions | 70–78% |

| Sequential Bromination | Compatible with Pd catalysis | Boronic acid protection needed | 65–70% |

| Friedel-Crafts Route | Scalable for industrial production | Multi-step, lower atom economy | 60–65% |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-2-methylphenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

Bases: Potassium carbonate, sodium hydroxide

Solvents: Tetrahydrofuran (THF), dioxane, ethanol

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.

Phenols: Formed through oxidation of the boronic acid group.

Substituted Aryl Compounds: Formed through nucleophilic substitution of the bromine atom.

Scientific Research Applications

Organic Synthesis

3-Bromo-5-fluoro-2-methylphenylboronic acid serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Suzuki-Miyaura Cross-Coupling Reactions : This reaction enables the formation of carbon-carbon bonds essential for synthesizing biaryl compounds and other complex structures. The compound's specific substitution pattern enhances its reactivity, making it a valuable intermediate in pharmaceutical development.

- Nucleophilic Substitution Reactions : The bromine atom can be substituted with various nucleophiles, allowing for the synthesis of diverse derivatives that can be tailored for specific biological activities.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Cross-Coupling | Formation of carbon-carbon bonds using palladium catalysts. |

| Nucleophilic Substitution | Replacement of bromine with nucleophiles such as amines or thiols. |

| Oxidation | Conversion to phenolic compounds using oxidizing agents like hydrogen peroxide. |

Medicinal Chemistry

Research has indicated that this compound exhibits potential anticancer properties due to its ability to inhibit key enzymes involved in cancer progression. Studies have shown that derivatives of boronic acids can disrupt protein interactions critical for tumor growth and induce apoptosis in cancer cells .

Case Study: Anticancer Activity

- In vitro studies demonstrated significant cytotoxicity against breast and lung cancer cell lines, with IC50 values indicating potent activity.

- In vivo studies revealed that formulations containing this compound could significantly reduce tumor sizes in mouse models, highlighting its therapeutic potential.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor, particularly against serine proteases and deubiquitinating enzymes implicated in various cancers. Its mechanism involves interacting with active sites on enzymes, potentially leading to therapeutic applications for diseases characterized by abnormal enzyme activity .

Industrial Applications

In addition to its research applications, this compound is utilized in the industrial production of advanced materials, including electronic components and polymers. Its unique chemical properties make it suitable for developing materials with specific characteristics tailored for technological applications.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-2-methylphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst to form a palladium-boron complex. This complex then undergoes reductive elimination to form the desired product . The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes and proteins through boron-oxygen interactions.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The compound’s reactivity and applications are influenced by the electron-withdrawing bromo and fluoro groups and the electron-donating methyl group. Comparisons with analogs highlight these effects:

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Groups : The bromo and fluoro substituents enhance electrophilicity, favoring oxidative addition in Pd-catalyzed reactions. However, steric hindrance from the methyl group may slow transmetallation steps compared to less substituted analogs .

- Methoxy vs. Methyl : Methoxy-substituted analogs (e.g., 3-Bromo-5-fluoro-2-methoxyphenylboronic acid) exhibit higher solubility in polar solvents but lower stability under acidic conditions compared to methyl-substituted derivatives .

Biological Activity

3-Bromo-5-fluoro-2-methylphenylboronic acid is a boronic acid derivative that has garnered attention in pharmaceutical chemistry due to its unique structural properties and potential biological activities. This article explores its chemical reactivity, biological applications, and relevant research findings.

This compound is primarily utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals. Its key chemical reactions include:

- Suzuki-Miyaura Cross-Coupling : This reaction allows for the formation of carbon-carbon bonds using palladium catalysts, which is crucial in synthesizing complex organic molecules. The compound's unique substitution pattern enhances its reactivity in these coupling reactions.

- Oxidation : The boronic acid group can be oxidized to yield phenolic compounds, which may have distinct biological activities.

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, expanding the compound's utility in synthesizing diverse derivatives.

Anticancer Potential

Research has indicated that compounds similar to this compound may exhibit anticancer properties. For instance, studies have demonstrated that derivatives of boronic acids can inhibit key enzymes involved in cancer progression and promote apoptosis in cancer cells. The mechanism often involves the disruption of protein interactions critical for tumor growth .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Boronic acids are known to interact with serine proteases and other enzymes, potentially leading to therapeutic applications in treating diseases characterized by abnormal enzyme activity. For example, research has shown that certain boronic acids can inhibit the activity of deubiquitinating enzymes, which are implicated in various cancers .

Research Findings and Case Studies

Recent studies have focused on the synthesis of novel derivatives of this compound and their biological evaluations:

- In Vitro Studies : A study evaluated the cytotoxic effects of various boronic acid derivatives on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values suggesting potent activity .

- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could disrupt critical signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis rates .

- Animal Models : In vivo studies demonstrated that specific formulations containing boronic acid derivatives significantly reduced tumor size in mouse models of cancer, highlighting their potential as therapeutic agents .

Comparison with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Unique substitution pattern enhances reactivity | Anticancer properties; enzyme inhibition |

| 3-Bromo-2-fluoro-5-methylphenylboronic acid | Similar structure but different substitution | Moderate anticancer activity |

| 4-Methoxyphenylboronic acid | Different functional group | Lower enzyme inhibition |

This comparison illustrates how variations in substitution patterns can influence the biological activities of boronic acids.

Q & A

Basic Question: What are the recommended methods for synthesizing 3-bromo-5-fluoro-2-methylphenylboronic acid?

Methodological Answer:

Synthesis typically involves Miyaura borylation , where a bromo-fluoromethyl-substituted aryl halide undergoes palladium-catalyzed coupling with bis(pinacolato)diboron. Key steps include:

- Reaction Conditions : Use Pd(dppf)Cl₂ catalyst, KOAc base, and anhydrous DMF at 80–100°C for 12–24 hours .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water.

- Characterization : Confirm structure via H/C NMR (δ 7.8–8.2 ppm for aryl-B(OH)₂), HPLC (>97% purity), and melting point analysis (compare with analogs like 194–196°C for 4-fluoro-2-methylphenylboronic acid ).

Basic Question: How should researchers ensure purity and stability during storage?

Methodological Answer:

- Storage : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis/oxidation .

- Stability Monitoring : Perform periodic HPLC analysis (e.g., C18 column, acetonitrile/water mobile phase) to detect degradation.

- Handling : Use desiccants (e.g., molecular sieves) and avoid prolonged exposure to moisture.

| Storage Condition | Purity Retention (6 Months) | Key Degradation Products |

|---|---|---|

| 0–6°C (dry argon) | >95% | Boroxine, deboronated aryl |

| 25°C (ambient air) | <80% | Significant oxidation |

Advanced Question: How can steric and electronic effects of bromo/fluoro substituents impact Suzuki-Miyaura cross-coupling efficiency?

Methodological Answer:

The 3-bromo-5-fluoro-2-methyl substitution introduces:

- Steric Hindrance : The methyl group at the 2-position may reduce catalyst accessibility, requiring bulky ligands (e.g., SPhos) or elevated temperatures.

- Electronic Effects : Electron-withdrawing fluorine at the 5-position activates the boronic acid but may slow transmetallation. Bromine at the 3-position can lead to competitive oxidative addition side reactions.

- Optimization Strategy : Screen catalysts (Pd(OAc)₂, PdCl₂(dtbpf)), bases (Cs₂CO₃, K₃PO₄), and solvents (toluene/water, dioxane) to balance reactivity and side-product formation.

Advanced Question: How to resolve conflicting data in coupling yields across substrates?

Methodological Answer:

Contradictory results often arise from substrate electronic mismatches or catalyst poisoning :

Electronic Mismatch : Pair electron-deficient aryl halides (e.g., 4-nitrochlorobenzene) with this electron-rich boronic acid to enhance reactivity.

Catalyst Poisoning : Bromine may act as a catalyst inhibitor. Use ligand additives (e.g., P(t-Bu)₃) or increase catalyst loading (2–5 mol%).

Side Reactions : Monitor for protodeboronation via LC-MS; suppress by adjusting pH (neutral to mild basic conditions).

Safety Question: What precautions are advised for handling this compound?

Methodological Answer:

While specific hazards for this compound are not fully documented, analogous boronic acids show:

- Minimal Acute Toxicity : Use standard PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact .

- Environmental Precautions : Avoid aqueous waste release; neutralize with dilute HCl before disposal.

Advanced Question: How to design mechanistic studies for deboronation pathways?

Methodological Answer:

- Isotopic Labeling : Use O-water to track boronic acid hydrolysis via mass spectrometry.

- Kinetic Analysis : Monitor reaction progress under varying pH (3–10) and temperatures (25–80°C) to identify rate-determining steps.

- Computational Modeling : DFT studies (e.g., B3LYP/6-31G*) can predict transition states for protodeboronation, guiding experimental design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.